

An In-depth Technical Guide to 4,6-Dichlorobenzene-1,3-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichlorobenzene-1,3-diamine

Cat. No.: B1306649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichlorobenzene-1,3-diamine, a chlorinated aromatic diamine, serves as a significant building block in synthetic chemistry. Its bifunctional nature, arising from the two amino groups, coupled with the electronic effects of the chlorine substituents, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and polymers. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and potential applications, with a focus on information relevant to research and development in the chemical and pharmaceutical sciences.

Synonyms and Chemical Properties

4,6-Dichlorobenzene-1,3-diamine is known by several other names in chemical literature and databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

Common Synonyms:

- 4,6-dichloro-1,3-phenylenediamine[1]
- 1,5-Diamino-2,4-dichlorobenzene[1]
- 4,6-Dichloro-1,3-benzenediamine[1]

- 1,3-Benzenediamine, 4,6-dichloro-[[1](#)]
- 1,3-Diamino-4,6-dichlorobenzene[[1](#)]
- m-Phenylenediamine, 4,6-dichloro-[[1](#)]

A summary of its key chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	20248-64-0	
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	
Molecular Weight	177.03 g/mol	
Appearance	Solid	
Melting Point	138-139 °C	
Boiling Point	313.2 °C at 760 mmHg	
Density	1.501 g/cm ³	

Synthesis

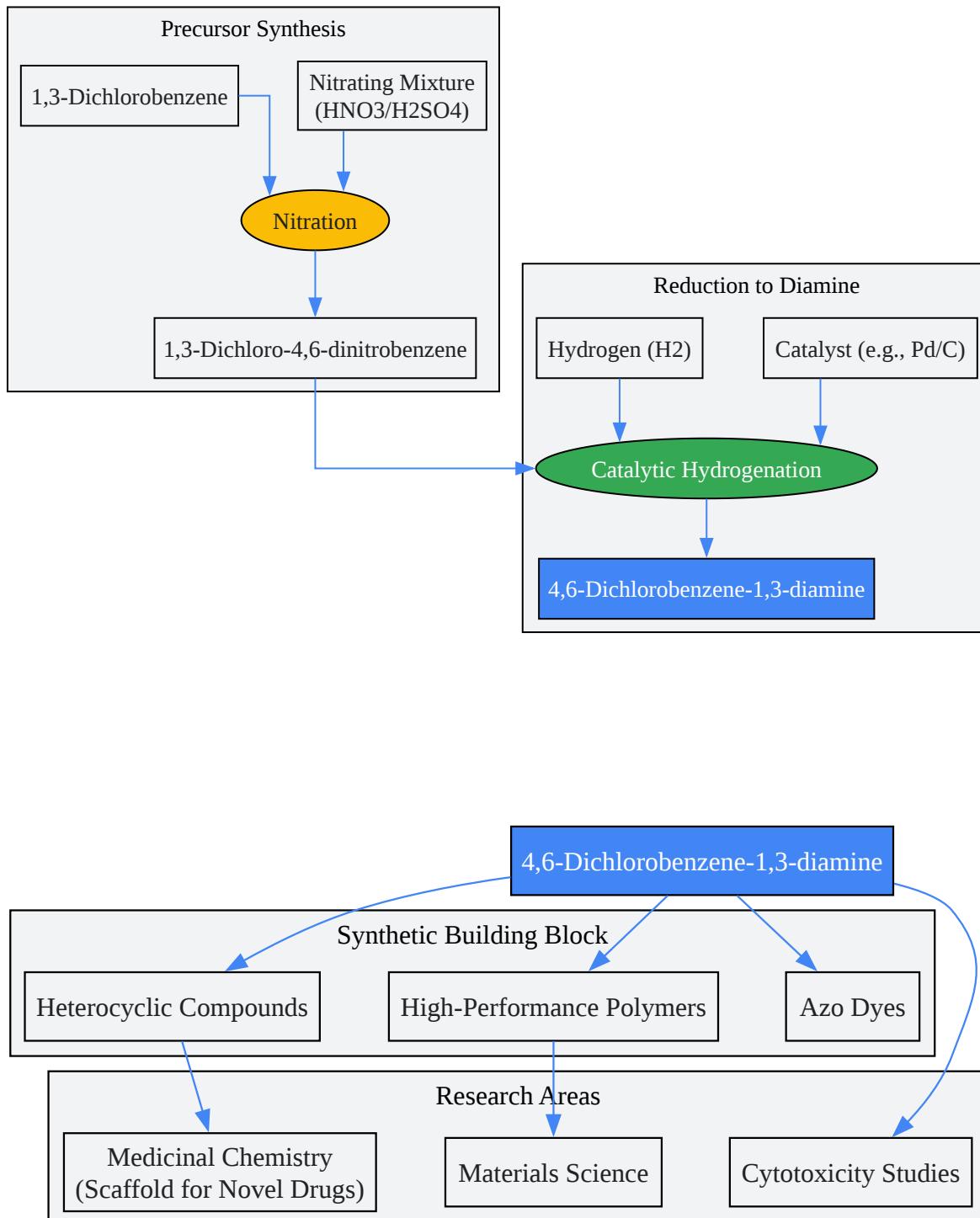
The primary route for the synthesis of **4,6-Dichlorobenzene-1,3-diamine** involves the reduction of its dinitro precursor, 1,3-dichloro-4,6-dinitrobenzene. This transformation is a standard procedure in organic synthesis.

Synthesis of the Precursor: 1,3-Dichloro-4,6-dinitrobenzene

The synthesis of the dinitro precursor is achieved through the nitration of 1,3-dichlorobenzene. A detailed experimental protocol is outlined below, based on established methodologies.

Experimental Protocol: Nitration of 1,3-Dichlorobenzene

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, a mixture of nitric acid and sulfuric acid is prepared.


- **Addition of Reactant:** 1,3-Dichlorobenzene is added portion-wise to the nitrating mixture while maintaining a controlled temperature, typically between 0 and 40 °C.
- **Reaction Monitoring:** The reaction is stirred for a specified duration to ensure complete dinitration.
- **Work-up:** The reaction mixture is then carefully poured onto an ice/water mixture to precipitate the crude 1,3-dichloro-4,6-dinitrobenzene.
- **Purification:** The solid product is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reduction to 4,6-Dichlorobenzene-1,3-diamine

The conversion of the dinitro compound to the diamine is typically accomplished through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

- **Reaction Setup:** A pressure reactor (autoclave) is charged with 1,3-dichloro-4,6-dinitrobenzene, a suitable solvent such as glacial acetic acid, and a hydrogenation catalyst, commonly palladium on carbon (Pd/C).
- **Hydrogenation:** The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under hydrogen pressure at a controlled temperature until the theoretical amount of hydrogen is consumed.
- **Work-up and Isolation:** After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
- **Purification:** The crude **4,6-Dichlorobenzene-1,3-diamine** can be purified by recrystallization from an appropriate solvent to yield the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phototoxicity of Phenylenediamine Hair Dye Chemicals in *Salmonella typhimurium* TA102 and Human Skin Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,6-Dichlorobenzene-1,3-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306649#synonyms-for-4-6-dichlorobenzene-1-3-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com